molecular formula C15H14O3 B14621598 Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate CAS No. 60533-02-0

Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate

Cat. No.: B14621598
CAS No.: 60533-02-0
M. Wt: 242.27 g/mol
InChI Key: SFABXRFTURBSAN-UHFFFAOYSA-N
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Description

Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a propenoate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate typically involves the esterification of 6-methoxy-2-naphthaldehyde with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(6-methoxynaphthalen-2-yl)propanoic acid.

    Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)propan-2-ol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s methoxy group and ester functionality play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is unique due to its specific ester functionality, which imparts distinct reactivity and biological activity. Its methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound in various research domains.

Properties

CAS No.

60533-02-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3-10H,1-2H3

InChI Key

SFABXRFTURBSAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC

Origin of Product

United States

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